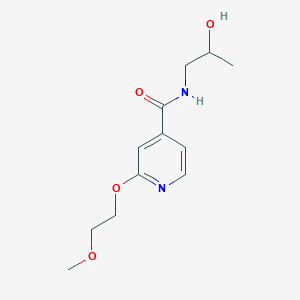
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity Evaluation Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which bear resemblance to the chemical structure of interest, highlights the synthesis of compounds with potential antitumor activity. These compounds were evaluated in vitro against a range of human tumor cell lines, showcasing the importance of benzothiazole derivatives in developing new anticancer agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Metabolism and Toxicological Studies Studies on chloroacetamide herbicides and their metabolism in human and rat liver microsomes indicate the toxicological significance of compounds with chloroacetamide structures. Such research sheds light on the metabolic pathways that could influence the safety profile of related compounds (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Photovoltaic Efficiency and Ligand-Protein Interactions Investigations into bioactive benzothiazolinone acetamide analogs have explored their potential in dye-sensitized solar cells (DSSCs), light harvesting efficiency, and molecular docking with Cyclooxygenase 1 (COX1). This suggests a multifaceted application of acetamide derivatives in both biological and photovoltaic fields (Y. Mary, Gozde Yalcin, K. S. Resmi, Renjith Thomas, 2020).
Antioxidant Studies The synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have highlighted their potential antioxidant activities. Such compounds demonstrate the capacity of benzothiazine derivatives to scavenge free radicals, indicating their utility in designing antioxidants (Matloob Ahmad, H. Siddiqui, J. Gardiner, M. Parvez, Sana Aslam, 2012).
Herbicide Research The metabolism and efficacy of chloroacetamide herbicides, such as alachlor and metolachlor, in relation to soil properties offer insights into environmental interactions of similar acetamide compounds. Understanding how these compounds behave in different soils can inform the development of more effective and environmentally friendly herbicides (C. J. Peter, J. Weber, 1985).
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-15-6-5-9-18(12-15)24-21(27)14-26-25-22(16-7-3-2-4-8-16)19-13-17(23)10-11-20(19)30(26,28)29/h2-13H,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLSIYNYCWYKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2596668.png)
![N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B2596669.png)



![4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2596678.png)





![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2596687.png)
![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2596689.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2596690.png)
